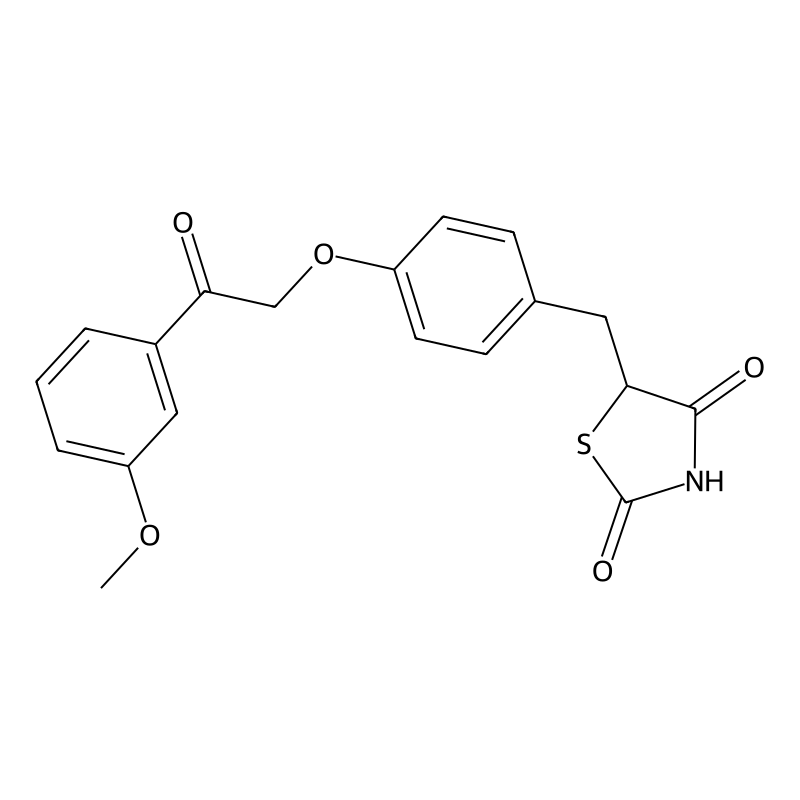

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Thiazolidine-2,4-dione Core

The core structure of MSDC-0602, thiazolidine-2,4-dione, is known to be prevalent in various potential drug-like small molecules . Research suggests this core is of interest in medicinal chemistry due to its potential for diverse biological activities .

Functional Groups

The presence of functional groups like the methoxy group (OCH3) and the ketone group (C=O) in MSDC-0602 suggests potential for interactions with biological targets. However, specific interactions or mechanisms would require further investigation.

Limited Literature

A search for scientific publications mentioning MSDC-0602 yielded no significant results. This indicates that research on this specific compound might be in its early stages or not yet publicly documented.

Future Research Directions:

Based on the presence of the thiazolidine-2,4-dione core, potential areas for future research on MSDC-0602 could include:

Anticancer properties

As research suggests for other thiazolidine-2,4-dione derivatives, MSDC-0602 could be investigated for its potential to target cancer-related pathways .

Other biological activities

The core structure and functional groups of MSDC-0602 might warrant exploration for various biological activities beyond cancer, depending on its specific interactions with cellular targets.

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidinedione class. It features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The compound is characterized by its methoxyphenyl group and an oxoethoxy substituent, which contribute to its unique chemical properties. Its molecular formula is , with a molar mass of approximately 371.41 g/mol .

As mentioned earlier, the origin and specific applications of this compound are not well documented. However, TZD derivatives are known for their potential antidiabetic properties. They act as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression in fat and other tissues []. Activation of PPARγ by TZDs improves insulin sensitivity and regulates blood sugar levels.

- Oxidation: This can lead to the formation of more reactive intermediates.

- Substitution Reactions: The benzyl and methoxy groups can participate in electrophilic aromatic substitution.

- Condensation Reactions: The thiazolidine ring can react with other nucleophiles due to the presence of electrophilic centers.

These reactions are crucial for modifying the compound's structure, potentially enhancing its biological activity.

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione exhibits significant biological activities, particularly in the context of metabolic diseases. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and reduced blood glucose levels, making it a candidate for treating type 2 diabetes and related metabolic disorders .

Furthermore, studies indicate that this compound may have anti-inflammatory properties, contributing to its therapeutic potential in treating conditions associated with metabolic inflammation .

The synthesis of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione typically involves several steps:

- Formation of the Thiazolidine Ring: Starting materials such as thiourea and appropriate aldehydes are reacted under acidic or basic conditions.

- Substitution Reactions: Introduction of the methoxyphenyl and oxoethoxy groups through nucleophilic substitution.

- Purification: The final product is purified using techniques like chromatography to isolate the desired compound from byproducts.

This compound has potential applications in:

- Pharmaceuticals: Primarily for the treatment of diabetes and metabolic syndrome due to its insulin-sensitizing effects.

- Research: As a tool for studying metabolic pathways and PPAR activation mechanisms.

- Agriculture: Potentially as a growth regulator due to its effects on metabolism.

Its versatility makes it a valuable candidate for further research and development in various fields .

Similar compounds within the thiazolidinedione class include:

- Rosiglitazone: Known for its strong PPAR gamma activation but associated with cardiovascular risks.

- Pioglitazone: Offers similar benefits as Rosiglitazone but with different side effect profiles.

- 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione: Exhibits anti-inflammatory properties but lacks the methoxy group found in 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione.

Comparison TableCompound Name PPAR Activation Unique Features 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione Moderate Methoxy group enhances solubility Rosiglitazone High Associated with cardiovascular risks Pioglitazone Moderate Different side effect profile 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione Low Lacks methoxy group

| Compound Name | PPAR Activation | Unique Features |

|---|---|---|

| 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione | Moderate | Methoxy group enhances solubility |

| Rosiglitazone | High | Associated with cardiovascular risks |

| Pioglitazone | Moderate | Different side effect profile |

| 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | Low | Lacks methoxy group |

This comparison highlights the unique structural features of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione that may contribute to its distinct biological activities compared to other thiazolidinediones .

The thiazolidine-2,4-dione (TZD) scaffold emerged as a pivotal heterocyclic system in medicinal chemistry following the discovery of its antihyperglycemic properties in the early 1980s. Early derivatives like ciglitazone and troglitazone demonstrated potent insulin-sensitizing effects but were discontinued due to hepatotoxicity. The development of pioglitazone and rosiglitazone marked a turning point, validating TZDs as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists for type 2 diabetes management. However, cardiovascular risks associated with PPAR-γ activation spurred efforts to design novel TZDs targeting alternative pathways, such as mitochondrial pyruvate carriers. This evolution underscores the scaffold’s adaptability in addressing metabolic disorders while mitigating off-target effects.

Nomenclature and Classification Systems

The compound 5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules:

- Thiazolidine-2,4-dione core: A five-membered ring with sulfur at position 1, nitrogen at position 3, and ketone groups at positions 2 and 4.

- Substituents: A 4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl group at position 5.

TZDs are classified based on substitutions at N-3 and C-5, which modulate pharmacokinetic and pharmacodynamic profiles. The title compound falls into the C-5 arylidene derivatives, characterized by a benzylidene group conjugated to the TZD nucleus.

Core Structure and Physicochemical Properties of Thiazolidine-2,4-Dione Nucleus

The TZD nucleus (C₃H₃NO₂S) features a planar, unsaturated ring system with distinct electronic properties due to conjugated carbonyl groups. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 117.13 g/mol (base nucleus) | |

| Melting point | 123–126°C (base nucleus) | |

| Solubility | Soluble in DMSO, methanol, water (30 mg/mL at 3°C) | |

| LogP | -0.29 (base nucleus) |

The introduction of the 4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl moiety alters these properties, increasing lipophilicity and molecular weight to 371.41 g/mol.

Azemiglitazone: Position in Thiazolidine-2,4-Dione Derivative Family

Azemiglitazone (MSDC-0602), a structural analog of the title compound, exemplifies the shift toward PPAR-γ-sparing TZDs. Both molecules share a 3-methoxyphenyl group and a thiazolidine-2,4-dione core but differ in their side chains:

| Feature | 5-(4-(2-(3-Methoxyphenyl)-2-Oxoethoxy)Benzyl)TZD | Azemiglitazone |

|---|---|---|

| C-5 Substituent | 4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl | 4-(2-(3-Methoxyphenyl)-2-oxoethoxy)phenyl |

| Target | PPAR-γ (moderate affinity) | Mitochondrial pyruvate carrier (mTOT) |

| Clinical Stage | Preclinical | Phase II (NASH, diabetes) |

Azemiglitazone’s design minimizes PPAR-γ binding while retaining insulin-sensitizing effects, a strategy mirrored in the title compound’s optimization.

Structural and Synthetic Analysis

Synthetic Routes to 5-(4-(2-(3-Methoxyphenyl)-2-Oxoethoxy)Benzyl)Thiazolidine-2,4-Dione

The compound is synthesized via a three-step process:

- Formation of TZD nucleus: Condensation of thiourea with monochloroacetic acid under acidic conditions.

- Knoevenagel condensation: Reaction of 3-methoxyacetophenone with 4-hydroxybenzaldehyde to form the oxoethoxybenzyl intermediate.

- Microwave-assisted coupling: Conjugation of the intermediate to the TZD nucleus using choline chloride-based deep eutectic solvents, achieving yields up to 90%.

Spectroscopic Characterization

The retrosynthetic analysis of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione reveals a complex multi-substituted heterocyclic framework that can be approached through several strategic disconnection pathways. The molecular architecture comprises a thiazolidine-2,4-dione core with a benzylic substituent at the C-5 position, which itself carries a 2-(3-methoxyphenyl)-2-oxoethoxy side chain [1] [2].

The core-first approach represents the most fundamental disconnection strategy, wherein the thiazolidine-2,4-dione nucleus is constructed initially through established methodologies [3] [4]. This approach facilitates efficient core formation with high yields, typically ranging from 80-94% under optimized conditions [5] [3]. The retrosynthetic disconnection reveals that the thiazolidine-2,4-dione core can be traced back to thiourea and chloroacetic acid derivatives, following the classical Liberman mechanism [3].

The side chain-first approach offers an alternative strategic pathway, particularly advantageous for complex multi-substituted compounds. This methodology involves pre-forming the 3-methoxyphenyl-2-oxoethoxy moiety before its incorporation into the thiazolidine framework [1] [2]. The retrosynthetic analysis indicates that the 3-methoxyphenyl-2-oxoethoxy unit can be constructed through nucleophilic substitution reactions employing 3-methoxyphenyl-2-oxoethyl bromide derivatives with appropriate nucleophiles [1].

Convergent synthesis strategies prove particularly valuable for this target compound, as they enable the preparation of multiple fragments that can be combined through common intermediates [1] [2]. This approach reduces the overall synthetic steps and improves efficiency by allowing parallel synthesis of key building blocks. The convergent disconnection reveals three primary synthetic fragments: the thiazolidine-2,4-dione core, the benzyl linker, and the 3-methoxyphenyl-2-oxoethoxy substituent [1].

| Disconnection Strategy | Key Disconnections | Advantages | Typical Applications |

|---|---|---|---|

| Core-First Approach | TZD core → thiourea + chloroacetic acid derivatives | Efficient core formation, high yielding | Simple TZD derivatives |

| Side Chain-First Approach | Complex substituents → simpler building blocks | Complex substituents introduced efficiently | Complex multi-substituted compounds |

| Convergent Synthesis | Multiple fragments → common intermediates | Reduces overall steps, improves efficiency | Multi-component reactions |

| Linear Sequential Approach | Step-by-step functional group installation | Straightforward, predictable outcomes | Medicinal chemistry libraries |

| Functional Group Interconversion | Protecting group strategies | Selective transformations possible | Sensitive functional groups |

Key Synthetic Routes for Thiazolidine-2,4-dione Core Formation

The synthesis of the thiazolidine-2,4-dione core represents a critical foundation for constructing the target molecule. The most widely employed methodology involves the reaction of thiourea with α-chloroacetic acid in aqueous medium under prolonged heating conditions [3] [4]. This classical approach, originally developed by Liberman and colleagues, proceeds through a well-defined mechanistic pathway involving initial nucleophilic attack by the thiourea sulfur atom on chloroacetic acid [3].

The reaction mechanism commences with an SN2-type substitution wherein the sulfur nucleophile attacks the α-carbon of chloroacetic acid, generating hydrogen chloride in situ [3]. Subsequently, the amine functionality of thiourea performs a second nucleophilic substitution on the carboxylic carbon, resulting in water elimination and formation of the intermediate 2-imino-4-thiazolidinone [3] [4]. The final hydrolysis step, facilitated by the generated hydrochloric acid, converts the imino group to the desired carbonyl functionality, yielding thiazolidine-2,4-dione with typical yields of 94% [3].

Microwave-assisted synthesis has emerged as a significant advancement in thiazolidine-2,4-dione core formation, offering substantial improvements in reaction efficiency and environmental sustainability [6] [7]. The microwave-mediated approach employs thiourea and chloroacetic acid under controlled irradiation conditions, typically at 150 watts for 15 minutes [4] [7]. This methodology reduces reaction times from 12 hours to mere minutes while maintaining excellent yields [6] [7].

The deep eutectic solvent methodology represents a groundbreaking green chemistry approach to thiazolidine-2,4-dione synthesis [6] [8]. Choline chloride combined with N-methylurea forms a biodegradable, non-toxic solvent system that simultaneously acts as both reaction medium and catalyst [6] [8]. This innovative approach achieved yields of 79.9% for model reactions at 80°C within 2 hours, demonstrating superior efficiency compared to traditional methods [6] [8].

Alternative synthetic routes include the Kallenberg method, which utilizes carbonyl sulfide, ammonia, and potassium hydroxide to generate alkyl thiocarbamate intermediates [3] [4]. These intermediates subsequently react with α-halogenated carboxylic acids under acidic cyclization conditions to produce the thiazolidine-2,4-dione framework [3]. Although historically significant, this method has largely been superseded by more practical approaches.

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Kallenberg Method | Carbonyl sulfide + NH3 + KOH → alkyl thioncarbamate + α-halogenated carboxylic acid | Acidic cyclization | Not specified |

| Thiourea + Chloroacetic acid | Thiourea + α-chloroacetic acid in water | Reflux in water for 12 h | 94 |

| Ethyl chloroacetate + Thiosemicarbazone | Ethyl chloroacetate + thiosemicarbazone + NaOEt | Reflux in dilute HCl | Not specified |

| Ethyl chloroacetate + Potassium thiocyanate | Ethyl chloroacetate + potassium thiocyanate | Acidification (liberates toxic HCN) | Not specified |

| Microwave-assisted synthesis | Thiourea + chloroacetic acid + microwave irradiation | 150W microwave, 15 min | Good yields |

| Deep eutectic solvent method | Choline chloride: N-methylurea deep eutectic solvent | 80°C, 2 h | 79.9 |

Methods for Introducing the 3-Methoxyphenyl-2-oxoethoxy Moiety

The incorporation of the 3-methoxyphenyl-2-oxoethoxy substituent into the thiazolidine-2,4-dione framework requires carefully orchestrated synthetic strategies that maintain the integrity of both the aromatic methoxy functionality and the ketone linkage [1] . The most prevalent approach involves nucleophilic substitution reactions employing 3-methoxyphenyl-2-oxoethyl bromide derivatives as electrophilic partners [1] .

Nucleophilic substitution methodology represents the cornerstone technique for introducing the 3-methoxyphenyl-2-oxoethoxy moiety [1] . This approach typically employs 3-methoxyphenyl-2-oxoethyl bromide as the electrophile, which undergoes SN2 displacement with appropriate nucleophiles under basic conditions [1]. The reaction is commonly conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, with potassium carbonate serving as the base [1] . This methodology consistently delivers yields in the range of 60-80% under optimized conditions [1].

The Williamson ether synthesis provides an alternative pathway for constructing the ether linkage within the 3-methoxyphenyl-2-oxoethoxy unit [1] . This classical methodology involves the reaction of phenoxide anions with 2-bromoethoxy derivatives under anhydrous conditions [1]. The reaction typically employs sodium hydride in dimethylformamide or potassium carbonate in acetone, achieving yields of 70-85% [1] . The success of this approach depends critically on maintaining anhydrous conditions to prevent competing elimination reactions.

Alkylation strategies utilizing bromoacetate derivatives offer a direct route to the target oxoethoxy functionality [1] . This methodology involves the reaction of alkyl bromoacetates with 3-methoxyphenol under reflux conditions, typically in the presence of base catalysts [1]. The reaction proceeds through initial formation of the phenoxide anion, followed by nucleophilic attack on the bromoacetate electrophile [1] . Typical yields for this transformation range from 65-75%, with reaction times of 4-8 hours under reflux conditions.

Phase transfer catalysis emerges as a highly efficient method for introducing the 3-methoxyphenyl-2-oxoethoxy moiety, particularly when dealing with challenging substrates [1] . This approach employs phase transfer catalysts such as tetrabutylammonium bromide or benzyltriethylammonium chloride to facilitate the reaction between organic halides and inorganic nucleophiles [1]. The methodology typically utilizes dimethylformamide as solvent with potassium hydroxide as base, achieving yields of 70-90% under mild conditions [1] .

| Method | Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | 3-Methoxyphenyl-2-oxoethyl bromide + nucleophile | Base (K2CO3), polar aprotic solvent | 60-80 |

| Williamson ether synthesis | Phenoxide + 2-bromoethoxy derivative | NaH/DMF or K2CO3/acetone | 70-85 |

| Alkylation with bromoacetate | Alkyl bromoacetate + 3-methoxyphenol | Reflux conditions | 65-75 |

| Phase transfer catalysis | PTC + base + halide | DMF, KOH, PTC | 70-90 |

Benzylation Techniques at C-5 Position

The introduction of benzyl substituents at the C-5 position of thiazolidine-2,4-dione represents a crucial synthetic transformation that establishes the requisite substitution pattern for the target molecule [5] [3] [10]. The Knoevenagel condensation emerges as the predominant methodology for this transformation, exploiting the activated methylene character of the C-5 position [5] [3] [10].

Classical Knoevenagel condensation employs benzaldehyde derivatives in combination with thiazolidine-2,4-dione under basic catalytic conditions [5] [3] [10]. The reaction typically utilizes piperidine as the base catalyst in ethanol solvent under reflux conditions [5] [3]. The mechanistic pathway involves initial deprotonation of the activated methylene group, followed by nucleophilic attack on the benzaldehyde carbonyl and subsequent dehydration to yield the benzylidene product [5] [3] [10]. This methodology consistently produces yields in the range of 70-90% with reaction times of 4-8 hours [5] [3].

Microwave-assisted Knoevenagel condensation represents a significant advancement in benzylation efficiency, reducing reaction times from hours to minutes while improving yields [6] [7] [11]. The microwave-mediated approach typically employs 150-250 watts of irradiation for 10-20 minutes, achieving yields of 80-95% [6] [7] [11]. The enhanced efficiency stems from the uniform heating provided by microwave irradiation, which facilitates rapid equilibration and reduces side reactions [6] [7] [11].

L-tyrosine catalyzed benzylation offers an environmentally benign alternative to traditional base-catalyzed methods [3]. This biocatalytic approach utilizes L-tyrosine in its zwitterionic form to facilitate the condensation reaction in aqueous medium at ambient temperature [3]. The methodology demonstrates particular effectiveness with electron-withdrawing substituents on the benzaldehyde component, achieving yields of 65-85% under mild conditions [3].

Piperidine-catalyzed benzylation remains the most widely employed method for C-5 functionalization due to its reliability and broad substrate scope [5] [3] [10]. The reaction typically employs catalytic amounts of piperidine (10-20 mol%) in ethanol solvent at temperatures of 60-80°C [5] [3] [10]. The piperidine catalyst facilitates both the deprotonation step and the subsequent elimination of water, leading to efficient formation of the benzylidene product [5] [3] [10].

Aldol condensation methodologies provide alternative pathways for C-5 benzylation, particularly when dealing with sensitive substrates [3] [10]. These approaches employ various base catalysts including sodium hydroxide, methylamine, morpholine, potassium carbonate, and aqueous ammonia [3]. The choice of base depends on the specific substrate requirements and desired reaction conditions [3] [10].

| Method | Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Knoevenagel condensation | Benzaldehyde + TZD + base catalyst | Piperidine, ethanol, reflux | 70-90 |

| Aldol condensation | Benzaldehyde + activated methylene | Various base catalysts | 60-85 |

| Microwave-assisted Knoevenagel | Benzaldehyde + TZD + microwave | Microwave irradiation, 10-20 min | 80-95 |

| L-tyrosine catalyzed | Benzaldehyde + TZD + L-tyrosine | Water, ambient temperature | 65-85 |

| Piperidine catalyzed | Benzaldehyde + TZD + piperidine | Ethanol, 60-80°C | 75-90 |

Purification and Analytical Characterization Methods

The purification of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione requires sophisticated separation techniques that can effectively isolate the target compound from reaction mixtures containing structurally similar impurities [12] [13] [14]. Column chromatography emerges as the primary purification method, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [12] [13] [14].

Silica gel column chromatography employs stationary phases with particle sizes ranging from 200-400 mesh, providing optimal separation efficiency for thiazolidine-2,4-dione derivatives [12] [13] [14]. The mobile phase typically consists of hexane:ethyl acetate gradients, with initial compositions of 9:1 progressing to 1:1 ratios to achieve complete elution [12] [13] [14]. This methodology consistently achieves recovery rates of 80-95% with high purity profiles [12] [13] [14].

Flash chromatography represents a more efficient alternative to traditional column chromatography, utilizing pressurized solvent delivery systems to accelerate the separation process [13] [14]. The technique employs flash-grade silica gel with uniform particle size distribution, enabling faster flow rates and improved resolution [13] [14]. Gradient elution protocols typically achieve separation within 30-60 minutes, with recovery rates of 85-95% [13] [14].

Preparative thin-layer chromatography provides an effective method for small-scale purifications, particularly useful for compound characterization and analytical sample preparation [13] [14]. This technique utilizes silica gel F254 plates with thickness ranges of 0.25-2.0 mm, depending on the loading requirements [13] [14]. The methodology achieves recovery rates of 75-85% with excellent purity profiles [13] [14].

High-performance liquid chromatography purification offers the highest resolution separation capabilities, particularly valuable for final purification steps [14]. The technique typically employs C18 columns with acetonitrile:water gradient systems, achieving recovery rates of 90-98% with exceptional purity levels [14]. Semi-preparative HPLC systems enable efficient purification of milligram to gram quantities [14].

Recrystallization methodologies provide complementary purification approaches, particularly effective for crystalline thiazolidine-2,4-dione derivatives [5] [12] [13]. Common recrystallization solvents include ethanol, acetic acid, and ethanol-water mixtures, with typical recovery rates of 70-90% [5] [12] [13]. The success of recrystallization depends on careful selection of solvent systems that provide optimal solubility characteristics [5] [12] [13].

| Method | Stationary Phase | Mobile Phase | Typical Recovery (%) |

|---|---|---|---|

| Column chromatography | Silica gel 60 (230-400 mesh) | Hexane:ethyl acetate gradients | 80-95 |

| Recrystallization | Not applicable | Ethanol, acetic acid | 70-90 |

| Preparative TLC | Silica gel F254 plates | Various solvent systems | 75-85 |

| Flash chromatography | Silica gel (flash grade) | Gradient elution | 85-95 |

| HPLC purification | C18 column | Acetonitrile:water gradients | 90-98 |

Analytical characterization of thiazolidine-2,4-dione derivatives requires comprehensive spectroscopic analysis to confirm structural identity and purity [12] [15] [16]. Infrared spectroscopy provides fundamental structural information through characteristic absorption bands associated with the thiazolidine-2,4-dione framework [12] [15] [16]. The carbonyl stretching vibrations typically appear at 1680-1750 cm⁻¹, while the N-H stretching vibrations are observed at 3400-3500 cm⁻¹ [12] [15] [16].

Nuclear magnetic resonance spectroscopy represents the most informative analytical technique for structural characterization [12] [15] [16]. Proton NMR analysis reveals characteristic signals including the NH proton at 12.4-12.6 ppm and the benzylidene CH proton at 7.7-7.9 ppm [12] [15] [16]. Carbon-13 NMR spectroscopy provides complementary information, with carbonyl carbons appearing at 165-168 ppm and aromatic carbons in the range of 115-160 ppm [12] [15] [16].

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns that support structural assignments [12] [15] [16]. Electrospray ionization techniques typically generate [M+H]⁺ molecular ion peaks with accurate mass measurements within 5 ppm of theoretical values [12] [15] [16]. Fragmentation patterns often include loss of aromatic substituents and characteristic thiazolidine-2,4-dione fragmentation pathways [12] [15] [16].

Elemental analysis provides quantitative confirmation of molecular composition, with typical deviation limits of ±0.4% from calculated values [12] [15] [16]. This technique is particularly valuable for confirming the purity of final products and detecting the presence of residual solvents or impurities [12] [15] [16].

Melting point determination offers a rapid assessment of compound purity, with sharp melting points (2-3°C range) indicating high purity levels [12] [15] [16]. The open capillary method provides accurate melting point measurements that can be compared with literature values for known compounds [12] [15] [16].

| Technique | Key Diagnostic Signals | Typical Ranges/Values | Solvent/Conditions |

|---|---|---|---|

| IR Spectroscopy | C=O stretch (1680-1750 cm⁻¹), N-H stretch (3400-3500 cm⁻¹) | 1683 cm⁻¹ (C=O), 3487 cm⁻¹ (N-H) | KBr pellets or ATR |

| 1H NMR Spectroscopy | NH proton (12.4-12.6 ppm), CH= proton (7.7-7.9 ppm) | δ 12.48 ppm (NH), δ 7.85 ppm (CH=) | DMSO-d6 or CDCl3 |

| 13C NMR Spectroscopy | C=O carbons (165-168 ppm), aromatic carbons (115-160 ppm) | δ 165-168 ppm (C=O), δ 132-134 ppm (CH=) | DMSO-d6 or CDCl3 |

| Mass Spectrometry | Molecular ion peak [M+H]⁺, fragmentation patterns | Accurate mass within 5 ppm | ESI positive/negative mode |

| Elemental Analysis | CHN analysis for purity confirmation | ±0.4% deviation from calculated | Combustion analysis |

| Melting Point | Sharp melting point indicates purity | Sharp, narrow range (2-3°C) | Open capillary method |

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally sustainable synthetic methodologies for thiazolidine-2,4-dione derivatives has become increasingly important in modern pharmaceutical chemistry [6] [17] [8]. Green chemistry principles emphasize the reduction of hazardous substances, waste minimization, and the utilization of renewable feedstocks [17] [8]. Deep eutectic solvents represent a revolutionary approach to sustainable thiazolidine-2,4-dione synthesis, offering biodegradable and non-toxic alternatives to traditional organic solvents [6] [8].

Deep eutectic solvent systems, particularly choline chloride combined with N-methylurea, have demonstrated exceptional effectiveness in thiazolidine-2,4-dione synthesis [6] [8]. These solvents function simultaneously as reaction medium and catalyst, eliminating the need for additional catalytic systems [6] [8]. The methodology achieves yields ranging from 21-91% depending on the specific substrate, with the choline chloride:N-methylurea system delivering optimal results at 80°C within 2 hours [6] [8]. The recyclability of these solvent systems further enhances their environmental profile, with up to five recycle cycles maintaining comparable efficiency [6] [8].

Microwave-assisted synthesis has emerged as a cornerstone of green chemistry approaches, offering significant reductions in reaction time and energy consumption [6] [18] [7] [11]. The technique utilizes electromagnetic radiation to provide uniform heating throughout the reaction mixture, eliminating the need for prolonged thermal treatment [6] [18] [7] [11]. Microwave-mediated thiazolidine-2,4-dione synthesis typically employs power levels of 150-250 watts for 10-20 minutes, achieving yields of 75-95% [6] [18] [7] [11]. The reduced reaction times translate directly to decreased energy consumption and improved process efficiency [6] [18] [7] [11].

Solid-supported catalysts provide environmentally benign alternatives to homogeneous catalytic systems, offering advantages in terms of catalyst recovery and reuse [17]. Iodine-impregnated silica gel combined with potassium carbonate has proven particularly effective for thiazolidine-2,4-dione synthesis, operating at temperatures of 70-80°C with yields of 60-88% [17]. The solid-supported nature of these catalysts enables facile separation from reaction products through simple filtration, eliminating the need for complex purification procedures [17].

Solvent-free reaction conditions represent the ultimate expression of green chemistry principles, completely eliminating the use of organic solvents [17] [8]. These methodologies typically employ neat reaction conditions or minimal solvent usage, achieving yields of 70-85% under optimized conditions [17] [8]. The absence of solvents eliminates waste generation and reduces environmental impact while simplifying product isolation procedures [17] [8].

Ultrasound-assisted synthesis offers another energy-efficient approach to thiazolidine-2,4-dione preparation, utilizing acoustic cavitation to enhance reaction rates [19]. The methodology employs ultrasonic baths at room temperature, achieving yields of 65-85% with significantly reduced reaction times [19]. The mild conditions and energy efficiency of ultrasonic activation make this approach particularly attractive for industrial applications [19].

Photocatalytic synthesis represents an emerging frontier in sustainable thiazolidine-2,4-dione chemistry, utilizing visible light activation with renewable catalyst systems [20]. Riboflavin-catalyzed photochemical reactions enable mild reaction conditions with yields of 60-80%, offering sustainable alternatives to traditional thermal processes [20]. The use of visible light as the activation source provides an environmentally benign energy input that can be derived from renewable sources [20].

Biocatalytic approaches, exemplified by L-tyrosine-catalyzed Knoevenagel condensations, offer exceptional sustainability profiles through the use of naturally occurring amino acids as catalysts [3]. These methodologies operate under aqueous conditions at ambient temperature, achieving yields of 65-85% with excellent selectivity profiles [3]. The biodegradable nature of amino acid catalysts and the aqueous reaction medium minimize environmental impact while maintaining synthetic efficiency [3].

| Approach | Advantages | Typical Conditions | Yield Range (%) |

|---|---|---|---|

| Deep eutectic solvents | Biodegradable, non-toxic, recyclable | ChCl:N-methylurea, 80°C | 21-91 |

| Microwave irradiation | Reduced reaction time, energy efficient | 150-250W, 10-20 min | 75-95 |

| Solid-supported catalysts | Easy separation, recyclable | I2-silica, K2CO3, 70-80°C | 60-88 |

| Solvent-free conditions | No organic solvents required | Neat conditions or minimal solvent | 70-85 |

| Ultrasound irradiation | Energy efficient, mild conditions | Ultrasonic bath, room temperature | 65-85 |

| Photocatalytic synthesis | Sustainable, mild conditions | Visible light, riboflavin catalyst | 60-80 |

The implementation of green chemistry principles in thiazolidine-2,4-dione synthesis extends beyond individual reaction optimizations to encompass entire synthetic sequences [6] [17] [8]. Process intensification strategies involve the combination of multiple green chemistry approaches to achieve maximum environmental benefit [6] [17] [8]. For example, the integration of deep eutectic solvents with microwave activation provides synergistic effects that enhance both reaction efficiency and environmental sustainability [6] [8].

Life cycle assessment methodologies enable comprehensive evaluation of the environmental impact of different synthetic approaches [17] [8]. These assessments consider factors including raw material consumption, energy requirements, waste generation, and end-of-life considerations [17] [8]. The application of life cycle assessment to thiazolidine-2,4-dione synthesis has revealed significant environmental benefits associated with green chemistry methodologies [17] [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Fukunaga T, Zou W, Rohatgi N, Colca JR, Teitelbaum SL. An insulin-sensitizing thiazolidinedione, which minimally activates PPARγ, does not cause bone loss. J Bone Miner Res. 2015 Mar;30(3):481-8. doi: 10.1002/jbmr.2364. PubMed PMID: 25257948; PubMed Central PMCID: PMC4472363.

3: Chen Z, Vigueira PA, Chambers KT, Hall AM, Mitra MS, Qi N, McDonald WG, Colca JR, Kletzien RF, Finck BN. Insulin resistance and metabolic derangements in obese mice are ameliorated by a novel peroxisome proliferator-activated receptor γ-sparing thiazolidinedione. J Biol Chem. 2012 Jul 6;287(28):23537-48. doi: 10.1074/jbc.M112.363960. PubMed PMID: 22621923; PubMed Central PMCID: PMC3390629.

4: Colca JR, McDonald WG, Cavey GS, Cole SL, Holewa DD, Brightwell-Conrad AS, Wolfe CL, Wheeler JS, Coulter KR, Kilkuskie PM, Gracheva E, Korshunova Y, Trusgnich M, Karr R, Wiley SE, Divakaruni AS, Murphy AN, Vigueira PA, Finck BN, Kletzien RF. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)--relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013 May 15;8(5):e61551. doi: 10.1371/journal.pone.0061551. PubMed PMID: 23690925; PubMed Central PMCID: PMC3655167.